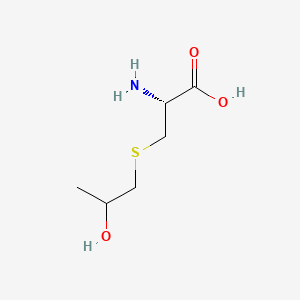
3-(2-Hydroxypropylthio)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxypropylthio)alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxypropylthio group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropylthio)alanine typically involves the reaction of alanine with 2-hydroxypropylthiol. One common method is the nucleophilic substitution reaction where the thiol group of 2-hydroxypropylthiol attacks the carbonyl carbon of alanine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and purity compared to traditional chemical synthesis. For example, the use of engineered microorganisms that express specific enzymes can catalyze the formation of this compound from precursor molecules under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropylthio)alanine can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group of alanine can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-(2-Hydroxypropylthio)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropylthio)alanine involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The hydroxypropylthio group can also interact with cellular components, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethylthio)alanine: Similar structure but with an ethyl group instead of a propyl group.
3-(2-Hydroxypropylthio)glycine: Similar structure but with glycine instead of alanine.
Uniqueness
3-(2-Hydroxypropylthio)alanine is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Properties
CAS No. |
6367-97-1 |
|---|---|
Molecular Formula |
C6H13NO3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H13NO3S/c1-4(8)2-11-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
InChI Key |
HWNSBXNHMRDTRT-AKGZTFGVSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CSCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















